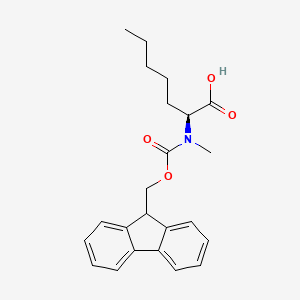

Fmoc-(S)-2-(methylamino)heptanoic acid

説明

BenchChem offers high-quality Fmoc-(S)-2-(methylamino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(S)-2-(methylamino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICHBTZTXCWVCN-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Peptide Therapeutics: A Technical Guide to Fmoc-(S)-2-(methylamino)heptanoic acid

Executive Summary & Chemical Identity

In the landscape of modern peptide drug discovery, overcoming the inherent limitations of natural peptides—namely, poor oral bioavailability, rapid proteolytic degradation, and high clearance rates—requires sophisticated chemical modifications. Fmoc-(S)-2-(methylamino)heptanoic acid (commonly referred to as Fmoc-N-Me-Ahp-OH or Fmoc-N-methyl-L-homonorleucine) is a highly specialized, non-natural amino acid building block designed to address these exact pharmacokinetic bottlenecks [1].

By combining an extended aliphatic side chain (an n-pentyl group) with an N-methylated alpha-amine, this residue introduces unique physicochemical and structural properties into peptide therapeutics, acting as both a conformational modulator and a metabolic shield.

Physicochemical Properties Summary

| Property | Value / Description |

| Chemical Name | Fmoc-(S)-2-(methylamino)heptanoic acid |

| Common Synonyms | Fmoc-N-Me-Ahp-OH, Fmoc-N-methyl-L-homonorleucine |

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.47 g/mol |

| Side Chain Structure | Straight-chain 5-carbon aliphatic (n-pentyl) |

| N-Terminal Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc)[3] |

| H-Bond Donor Capacity | Zero (Post-coupling, due to N-methylation) |

Mechanistic Advantages in Drug Development

As an Application Scientist, it is critical to understand why this specific unnatural amino acid is selected during rational drug design. The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid is driven by three distinct causal mechanisms:

A. Proteolytic Shielding via Steric Hindrance

Natural peptide bonds are highly susceptible to enzymatic cleavage by endogenous peptidases. The N-methyl group of this residue introduces severe local steric bulk directly at the amide bond. This steric hindrance physically blocks the catalytic triads of exopeptidases and endopeptidases from accessing the scissile bond, significantly extending the in vivo half-life of the peptide therapeutic [1].

B. Enhanced Membrane Permeability

The 5-carbon straight-chain aliphatic side chain drastically increases the local hydrophobicity (LogP) of the peptide. More importantly, the N-methylation removes the amide hydrogen, eliminating a critical hydrogen-bond donor. This reduces the desolvation penalty required for the peptide to transition from an aqueous environment into a lipid bilayer, facilitating passive diffusion across cellular membranes and the blood-brain barrier (BBB) [1].

C. Conformational Disruption (Beta-Sheet Breaking)

Standard peptide bonds strongly favor the trans conformation due to steric clashes in the cis state. N-methylation significantly lowers the energy barrier between the cis and trans rotamers. This induced isomerization alters the local backbone trajectory, acting as a potent "beta-sheet breaker." This mechanism is strategically employed to prevent target peptide aggregation (e.g., in amyloidogenic peptides) and improve aqueous solubility despite the highly lipophilic side chain [2].

Advanced Solid-Phase Peptide Synthesis (SPPS) Methodologies

The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid requires careful optimization of the SPPS workflow. The primary thermodynamic and kinetic bottleneck is not coupling this amino acid to the resin-bound peptide, but rather coupling the subsequent amino acid onto its sterically hindered secondary amine [2].

Protocol 1: Coupling Fmoc-N-Me-Ahp-OH to the Growing Chain

-

Causality: The secondary amine of the incoming Fmoc-N-Me-Ahp-OH is protected by the bulky Fmoc group, but its carboxyl group is unhindered. Standard carbodiimide chemistry is sufficient.

-

Methodology:

-

Swell the resin in DMF for 30 minutes.

-

Deprotect the N-terminal Fmoc of the resin-bound peptide using 20% piperidine in DMF (2 × 10 min).

-

Activate 4 equivalents of Fmoc-N-Me-Ahp-OH with 4 eq. DIC (Diisopropylcarbodiimide) and 4 eq. Oxyma Pure in DMF.

-

Add to the resin and agitate for 60 minutes at room temperature.

-

Validation: Perform a standard Kaiser (ninhydrin) test. A shift from blue to yellow confirms complete acylation of the primary amine.

-

Protocol 2: Acylating the Secondary Amine (The Critical Bottleneck)

-

Causality: Once the Fmoc group is removed from N-Me-Ahp, the resulting secondary amine is highly sterically hindered by both the N-methyl group and the n-pentyl side chain. Standard carbodiimides (DIC/HOBt) will fail, leading to deletion sequences. We must use HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (O-At) active ester. The nitrogen at position 7 of the HOAt leaving group provides neighboring-group participation, accelerating the nucleophilic attack by the hindered secondary amine [1].

-

Methodology:

-

Deprotect the N-Me-Ahp residue using 20% piperidine in DMF.

-

Dissolve 4 eq. of the incoming Fmoc-AA-OH and 4 eq. of HATU in minimal NMP (N-Methyl-2-pyrrolidone).

-

Add 8 eq. of DIEA (Diisopropylethylamine) to the solution, activate for 2 minutes, and add to the resin.

-

Agitate for 2 hours at room temperature (or 75°C for 15 mins under microwave assistance).

-

-

Self-Validating System (Bromophenol Blue Test): The standard Kaiser test yields false negatives for secondary amines. You must use the Bromophenol Blue test to validate this step [1].

-

Remove a few resin beads and wash with Methanol.

-

Add 2 drops of 0.5% Bromophenol Blue in DMF.

-

Logic Gate: If the beads turn yellow , the coupling is complete. If the beads turn blue/green , unreacted secondary amines remain.

-

Resolution: If blue/green, perform a secondary coupling using 4 eq. Fmoc-AA-OH, 4 eq. PyBroP (a phosphonium reagent that generates highly reactive acyl bromides), and 8 eq. DIEA in DCM for 2 hours [1].

-

Visualizations

Mechanistic pathway of coupling to the sterically hindered secondary amine of N-Me-Ahp.

Optimized SPPS workflow for the incorporation of Fmoc-N-Me-Ahp-OH.

References

-

Journal of Medicinal Chemistry: Functional Selectivity Revealed by N-Methylation Scanning of Human Urotensin II and Related Peptides. ACS Publications.[Link]

An In-Depth Technical Guide to the Physicochemical Characteristics of N-Methylated Heptanoic Acid Derivatives

Introduction

In the landscape of modern drug discovery and development, the precise modulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among the vast arsenal of medicinal chemistry tactics, N-methylation of amide bonds represents a subtle yet powerful tool.[1][2] This modification, the substitution of an amide proton with a methyl group, can profoundly influence a compound's stability, permeability, and conformational behavior.[3][4]

This technical guide provides an in-depth exploration of the physicochemical characteristics of N-methylated heptanoic acid derivatives, using N-methylheptanamide as a primary exemplar. Heptanoic acid, a simple seven-carbon saturated fatty acid, serves as a relevant scaffold found in various bioactive molecules. By N-methylating its corresponding amide, we can systematically investigate the resulting shifts in properties crucial for researchers, scientists, and drug development professionals. This guide will move beyond mere data reporting to explain the causality behind experimental choices, provide detailed, field-proven protocols, and ground all claims in authoritative references.

Section 1: Molecular Profile and the Impact of N-Methylation

The transition from a primary amide (heptanamide) to a tertiary N-methylated amide (N-methylheptanamide) introduces several key structural changes that ripple through its physicochemical profile.

-

Hydrogen Bonding: The most immediate consequence is the removal of the amide N-H proton, eliminating its ability to act as a hydrogen bond donor.[3] This can disrupt intermolecular hydrogen bonding networks, which often govern crystal packing and aqueous solubility. It can also prevent recognition by peptidases, thereby increasing metabolic stability.[3]

-

Lipophilicity: By replacing a polar hydrogen atom with a non-polar methyl group, N-methylation generally increases lipophilicity.[2][3] This change can enhance membrane permeability but may also lead to decreased aqueous solubility.[2]

-

Conformation: N-methylated amide bonds exhibit a lower energy barrier to cis-trans isomerization compared to their secondary amide counterparts.[3] This can introduce a greater degree of conformational flexibility, which may be advantageous or detrimental for receptor binding.

Below is a comparative table of calculated physicochemical properties for the parent acid and its amide derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP (XLogP3) | Polar Surface Area (Ų) |

| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 2.5[5] | 37.3[5] |

| Heptanamide | C₇H₁₅NO | 129.20 | 1.8 | 43.1 |

| N-Methylheptanamide | C₈H₁₇NO | 143.23 | 1.7 [6] | 29.1 [6] |

Note: Values for Heptanamide are calculated for comparative purposes. The XLogP3 for N-Methylheptanamide from PubChem appears lower than expected, which underscores the importance of empirical measurement as detailed in subsequent sections.

Section 2: Synthesis and Purification

The reliable synthesis and rigorous purification of N-methylated heptanoic acid derivatives are prerequisites for accurate physicochemical characterization. The most common and robust method involves the direct coupling of the parent carboxylic acid with methylamine using a suitable coupling agent.[7]

Workflow for Synthesis and Purification

Caption: A standard workflow for the synthesis and purification of N-methylheptanamide.

Experimental Protocol: Synthesis of N-Methylheptanamide

Materials:

-

Heptanoic Acid

-

Methylamine hydrochloride

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl Acetate (EtOAc), Dichloromethane (DCM), Hexanes

-

Saturated aq. NaHCO₃, Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of heptanoic acid (1.0 eq) in anhydrous DMF, add methylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq).

-

Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with water and extract three times with EtOAc.

-

Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexanes.

-

Validation: Confirm the structure and purity of the collected fractions by ¹H NMR, ¹³C NMR, and LC-MS. Purity should be assessed by HPLC-UV.

Section 3: Core Physicochemical Properties: Measurement and Interpretation

Accurate empirical data is non-negotiable in drug development. This section details the protocols for measuring the most critical physicochemical properties.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a key determinant of ADME properties.[8] It is expressed as LogP for neutral molecules and LogD for ionizable molecules at a specific pH. For N-methylheptanamide (a neutral molecule), LogP and LogD are equivalent. The "gold standard" for measurement is the shake-flask method.[9][10]

Experimental Protocol: Shake-Flask LogP Determination (OECD 107) [11]

Materials:

-

N-Methylheptanamide (high purity solid)

-

n-Octanol (reagent grade, pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Centrifuge

-

HPLC-UV system

Procedure:

-

Phase Preparation: Vigorously mix n-octanol and PBS (pH 7.4) in a separatory funnel for 24 hours. Allow the phases to separate completely before use.[10][12]

-

Sample Preparation: Prepare a stock solution of N-methylheptanamide in the pre-saturated n-octanol.

-

Partitioning: In a centrifuge tube, combine 5 mL of the n-octanol stock solution with 5 mL of the pre-saturated PBS.

-

Equilibration: Shake the tube vigorously for 20-30 minutes at a constant temperature (e.g., 25 °C) to allow for partitioning equilibrium.[9]

-

Phase Separation: Centrifuge the mixture at >2000g for 15-20 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and PBS layers using a validated HPLC-UV method with a proper calibration curve.[12]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₚₑₛ )

Interpretation: N-methylation removes a hydrogen bond donor and adds a methyl group, which is expected to increase LogP relative to the parent heptanamide. This shift signifies potentially higher membrane permeability but also an increased risk of non-specific binding and lower aqueous solubility.

Aqueous Solubility

Aqueous solubility is critical for drug dissolution and absorption.[13] Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant value for drug development.[13][14]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

Materials:

-

N-Methylheptanamide (crystalline solid, >2 mg)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC-UV system

Procedure:

-

Sample Preparation: Add an excess amount of solid N-methylheptanamide (enough to ensure undissolved solid remains) to a vial containing a known volume (e.g., 1 mL) of PBS (pH 7.4).[15][16]

-

Equilibration: Tightly cap the vial and shake on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[13][15]

-

Phase Separation: After 24 hours, visually confirm that solid material is still present. Allow the vial to stand, or centrifuge briefly, to settle the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove all undissolved particles. Caution: Filter selection is critical to avoid compound adsorption.[17]

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the compound's concentration.[17]

-

Result: The measured concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Decision Workflow for Solubility Assessment

Caption: A decision-making workflow for determining thermodynamic solubility.

Chemical Stability

Understanding a compound's stability under various stress conditions is a regulatory requirement and informs formulation and storage strategies.[18][19] Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways.[20] The amide bond in N-methylheptanamide is a key functional group to monitor for hydrolysis.

Experimental Protocol: Forced Degradation Study (Hydrolysis)

Materials:

-

N-Methylheptanamide stock solution (e.g., 1 mg/mL in acetonitrile)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Water (for neutral hydrolysis)

-

HPLC-UV system with a stability-indicating method

Procedure:

-

Sample Preparation: For each condition (acidic, basic, neutral), mix an aliquot of the stock solution with the respective stress solution (0.1 M HCl, 0.1 M NaOH, or water) in separate vials.

-

Incubation: Store the vials at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 24-48 hours).[20] Keep a control sample at room temperature.

-

Analysis: At designated time points, withdraw an aliquot from each vial, neutralize if necessary, and dilute with mobile phase.

-

Quantification: Analyze the samples using an HPLC method capable of separating the parent compound from any degradation products.

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify any major degradants. Target degradation is typically in the 5-20% range.[21]

Interpretation: The N-methylated amide bond is generally more resistant to enzymatic degradation than primary or secondary amides. However, it is still susceptible to chemical hydrolysis, particularly under strong acidic or basic conditions. The results of this study will reveal the inherent stability of the molecule and guide handling procedures.

Section 4: Integrated View and Drug Development Implications

The physicochemical data gathered through these empirical methods do not exist in isolation. Their interplay dictates the potential of a molecule like N-methylheptanamide as a drug candidate.

Structure-Property-Outcome Relationship

Caption: Interplay between N-methylation, physicochemical properties, and ADME outcomes.

The decision to N-methylate a lead compound is a classic example of a multi-parameter optimization challenge. As illustrated above, the structural change directly impacts core properties. The resulting increase in lipophilicity and metabolic stability can improve permeability and prolong the drug's half-life. However, this is often counterbalanced by a decrease in aqueous solubility, which can hinder the dissolution rate, a critical first step for oral absorption. The ultimate effect on bioavailability is therefore a complex balance that must be determined experimentally.

Conclusion

The N-methylation of heptanoic acid derivatives provides a valuable model system for understanding a fundamental medicinal chemistry strategy. This guide has detailed the synthesis, purification, and, most critically, the empirical characterization of the resulting physicochemical properties. By employing robust, validated protocols for LogP, solubility, and stability, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The insights gained from these studies—understanding the causal links between molecular structure, physicochemical characteristics, and biological outcomes—are essential for the rational design of next-generation therapeutics.

References

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2022). Royal Society of Chemistry. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. (n.d.). National Center for Biotechnology Information. [Link]

-

ICSC 1179 - n-HEPTANOIC ACID. (n.d.). INCHEM. [Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009). ACS Publications. [Link]

-

Heptanoic acid. (n.d.). PubChem. [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (n.d.). ResearchGate. [Link]

-

Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]

-

The importance of amide protons in peptide drug development. (n.d.). NSF PAR. [Link]

-

Heptanamide, N-methyl-. (n.d.). PubChem. [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

-

Review on N-methylation. (2013). The Curious Wavefunction. [Link]

-

N -methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate. [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

-

The importance of N-methylations for the stability of the β⁶·³-helical conformation of polytheonamide B. (2017). National Center for Biotechnology Information. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

Thermodynamic solubility. (n.d.). PCBIS - University of Strasbourg. [Link]

-

Marketed drugs bearing N-methyl amide group. (n.d.). ResearchGate. [Link]

-

Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (n.d.). Royal Society of Chemistry. [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. [Link]

-

LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. (2022). PNAS. [Link]

-

N-Methoxy-N-methylheptanamide | CAS#:104863-66-3. (n.d.). Chemsrc. [Link]

-

Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

-

Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (n.d.). SciSpace. [Link]

-

D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. [Link]

-

N-ethyl-4-methylheptanamide. (n.d.). PubChem. [Link]

-

N-Methylheptanamide CAS#: 3400-24-6. (n.d.). ChemWhat. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 3. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Heptanoic Acid | C7H14O2 | CID 8094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heptanamide, N-methyl- | C8H17NO | CID 18838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catalytic N -methyl amidation of carboxylic acids under cooperative conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03255D [pubs.rsc.org]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. pharmoutsourcing.com [pharmoutsourcing.com]

- 19. scispace.com [scispace.com]

- 20. onyxipca.com [onyxipca.com]

- 21. biomedres.us [biomedres.us]

Synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid: An In-Depth Technical Guide

Abstract

N-methylated amino acids are crucial components in modern drug discovery and peptide science, offering enhanced metabolic stability, increased membrane permeability, and constrained conformational flexibility to peptide-based therapeutics.[1] This technical guide provides a comprehensive overview of the synthetic pathways for Fmoc-(S)-2-(methylamino)heptanoic acid, a valuable building block for the synthesis of modified peptides. Two primary, field-proven strategies are detailed: the reductive amination of an α-keto acid and the N-methylation of the parent amino acid, (S)-2-aminoheptanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a comparative analysis of the available synthetic routes.

Introduction: The Significance of N-Methylation in Peptide Drug Design

The strategic incorporation of N-methylated amino acids into peptide sequences is a well-established method for optimizing their pharmacokinetic and pharmacodynamic properties. The N-methyl group introduces steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[2] Furthermore, the substitution on the amide nitrogen removes the hydrogen bond donor capability, which can lead to a more rigid peptide backbone and a higher propensity to adopt specific bioactive conformations.[1] This conformational constraint can result in improved receptor binding affinity and selectivity. Fmoc-(S)-2-(methylamino)heptanoic acid, with its lipophilic heptanoic acid side chain, is a particularly useful building block for designing peptides with enhanced membrane permeability.

Overview of Synthetic Strategies

The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid can be broadly approached via two distinct pathways. The choice of strategy often depends on the availability of starting materials, scalability requirements, and the desired stereochemical purity.

-

Pathway B: N-Methylation of (S)-2-Aminoheptanoic Acid. This is a more direct approach that starts with the naturally occurring or synthetically accessible (S)-2-aminoheptanoic acid.[3] The synthesis involves the protection of the amino and carboxyl groups, followed by selective N-methylation, and subsequent deprotection and Fmoc protection. This pathway is often preferred when the parent amino acid is commercially available and stereochemically pure.

Visualizing the Synthetic Pathways

Caption: High-level overview of the two primary synthetic pathways.

Detailed Synthetic Protocols

Pathway A: Reductive Amination of 2-Oxoheptanoic Acid

3.1.1. Experimental Protocol: Reductive Amination

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 2-oxoheptanoic acid (1.0 eq) in methanol.

-

Add a solution of methylamine (1.2 eq) in methanol dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC or LC-MS.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C.

-

Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

The crude (S)-2-(methylamino)heptanoic acid can be purified by ion-exchange chromatography.

Causality Behind Experimental Choices:

-

Methanol as Solvent: It is a good solvent for both the keto acid and methylamine, and it is compatible with the reducing agent.

-

Sodium Cyanoborohydride: This reducing agent is selective for the imine in the presence of the ketone, minimizing the reduction of the starting material.[4]

-

Acidic Quench: This step is crucial to destroy any unreacted NaBH3CN and to protonate the amine for purification.

3.1.2. Fmoc Protection

Step 1: Fmoc-OSu Coupling

-

Dissolve the purified (S)-2-(methylamino)heptanoic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

-

Add sodium bicarbonate (NaHCO3) (2.5 eq) to the solution.

-

Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq) in 1,4-dioxane dropwise.

-

Stir the reaction at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Pathway B: N-Methylation of (S)-2-Aminoheptanoic Acid

This approach is often more straightforward if the starting amino acid is readily available. The key is to use a suitable protecting group for the amine that allows for selective methylation.[5][6] The ortho-nitrobenzenesulfonyl (o-NBS) group is an excellent choice for this purpose.[7][8]

3.2.1. Experimental Protocol: Solid-Phase N-Methylation

A solid-phase approach using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid offers advantages in terms of purification.[2][9]

Step 1: Resin Loading

-

Swell 2-CTC resin in anhydrous dichloromethane (DCM).

-

In a separate flask, dissolve Fmoc-(S)-2-aminoheptanoic acid (3.0 eq) in anhydrous DCM.

-

Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA) (9.0 eq).

-

Stir the mixture for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM and dimethylformamide (DMF).

Step 2: Fmoc Deprotection

-

Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 10 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin with DMF and DCM.

Step 3: o-NBS Protection

-

To the deprotected amino acid on resin, add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4.0 eq) and 2,4,6-collidine (10.0 eq) in N-methyl-2-pyrrolidone (NMP).

-

Stir the mixture for 2 hours.

-

Wash the resin with NMP and DCM.

Step 4: N-Methylation

-

To the o-NBS protected amino acid on resin, add a solution of methyl iodide (or dimethyl sulfate) (10.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq) in NMP.

-

Stir the mixture for 2-4 hours.

-

Wash the resin with NMP and DCM.

Step 5: o-NBS Deprotection

-

Treat the resin with a solution of 2-mercaptoethanol (10.0 eq) and DBU (5.0 eq) in NMP to remove the o-NBS group.

-

Wash the resin with NMP and DCM.

Step 6: Fmoc Protection

-

To the N-methylated amino acid on resin, add a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.

-

Stir for 2 hours.

-

Wash the resin with DCM.

Step 7: Cleavage from Resin

-

Cleave the final product from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.[10] The side-chain protecting group remains intact under these mild acidic conditions.

-

Collect the filtrate and evaporate the solvent to obtain the crude Fmoc-(S)-2-(methylamino)heptanoic acid.

-

Purify by flash chromatography.

3.2.2. Visualizing the Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of the target compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Reductive Amination | Pathway B: N-Methylation (Solid-Phase) |

| Starting Material | 2-Oxoheptanoic acid | (S)-2-Aminoheptanoic acid |

| Stereocontrol | Dependent on the stereoselectivity of the reduction step. | High, as it starts with a chiral precursor. |

| Scalability | Can be scaled up, but purification may be challenging. | Scalable, with easier purification due to solid-phase methodology. |

| Reagents | Readily available and relatively inexpensive. | Some reagents (e.g., 2-CTC resin, Fmoc-OSu) can be more expensive. |

| Overall Yield | Moderate to good. | Good to excellent. |

| Key Advantage | Useful when the parent amino acid is not readily available. | High stereochemical integrity and simplified purification. |

| Key Disadvantage | Potential for racemization during reduction. | Requires a multi-step protection/deprotection sequence. |

Conclusion

The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid is a critical process for the development of advanced peptide therapeutics. Both the reductive amination and the direct N-methylation pathways offer viable routes to this important building block. The choice of the optimal synthetic strategy will depend on factors such as the availability and cost of starting materials, desired scale, and the importance of maintaining high stereochemical purity. The solid-phase N-methylation approach, in particular, provides a robust and efficient method for producing high-purity Fmoc-(S)-2-(methylamino)heptanoic acid, which is essential for its successful incorporation into peptide sequences during solid-phase peptide synthesis.

References

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link][7][8]

-

Li, P., & Kessler, H. (2023). Efficient Synthesis of N-Methyl Polypeptides by Organic Acid Promoted Controlled Ring-Opening Polymerization of N-Methyl-α-Amino Acids N-Carboxyanhydrides. Macromolecules, 56(21), 8649–8656. [Link][11]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823–5846. [Link][5]

-

Mindt, T. L., et al. (2020). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 10(1), 1-13. [Link][12]

-

Aurelio, L., & Hughes, A. B. (2009). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 245-283). Wiley-VCH. [Link][6]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link][4]

-

Sagasser, O., & Jäschke, A. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6833–6836. [Link][13]

-

Wang, L., et al. (2020). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 10(46), 27623-27627. [Link][14]

-

Zhang, Y., et al. (2019). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 10(40), 5527-5533. [Link][15]

-

Salas-Ambrosio, P., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. [Link][2][9]

-

SciSpace. (2005). An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. [Link][16]

-

Passley, K. D., et al. (2024). A General Approach to Optically Pure, α-Methyl Non-Natural Amino Acids: Enabling Unique Peptides as Drug Candidates. The Journal of Organic Chemistry, 89(5), 2849–2858. [Link][17]

-

Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link][18]

-

Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link][19]

-

National Center for Biotechnology Information. (n.d.). (2S)-2-aminoheptanoic acid. PubChem Compound Database. [Link][3]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link][20]

-

National Center for Biotechnology Information. (n.d.). 2-Aminoheptanoic acid. PubChem Compound Database. [Link][21]

-

Yin, Z., et al. (2019). Large-Scale Asymmetric Synthesis of Fmoc-( S)-2-Amino-6,6,6-Trifluorohexanoic Acid. ChemistryOpen, 8(6), 701-704. [Link][22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. html.rhhz.net [html.rhhz.net]

- 15. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. scispace.com [scispace.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. chem.uci.edu [chem.uci.edu]

- 21. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for Fmoc-(S)-2-(methylamino)heptanoic acid

An In-depth Technical Guide to Fmoc-(S)-2-(methylamino)heptanoic acid and the Strategic Application of N-Methylated Amino Acids in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of the peptide backbone is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. This guide provides a comprehensive technical overview of Fmoc-(S)-2-(methylamino)heptanoic acid, a lipophilic N-methylated amino acid building block. While a specific CAS Number for this particular derivative is not readily found in public databases, this document will delve into the principles of its synthesis, characterization, and incorporation into peptide sequences. We will explore the profound impact of N-methylation on peptide conformation, proteolytic stability, and cell permeability. Furthermore, this guide will detail the synthetic methodologies and strategic considerations for utilizing Fmoc-N-methylated amino acids in solid-phase peptide synthesis (SPPS), addressing common challenges and offering field-proven solutions.

Introduction: The Significance of N-Methylation in Peptidomimetics

The introduction of a methyl group onto the amide nitrogen of a peptide backbone is a subtle yet powerful modification that can dramatically alter the physicochemical and biological properties of a peptide.[1][2] This strategic modification is a key tool in the design of peptidomimetics with improved drug-like characteristics. The primary advantages conferred by N-methylation include:

-

Enhanced Enzymatic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[1]

-

Improved Membrane Permeability: By disrupting the hydrogen-bonding network and increasing lipophilicity, N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[1]

-

Modulation of Conformation: The restriction of backbone rotation can lock the peptide into a bioactive conformation, which can lead to increased receptor affinity and selectivity.[1]

-

Increased Solubility: In certain contexts, N-methylation can improve the solubility of hydrophobic peptides by disrupting aggregation.[1]

Fmoc-(S)-2-(methylamino)heptanoic acid, as a lipophilic N-methylated amino acid, is a valuable building block for imparting these properties, particularly for enhancing the oral bioavailability and metabolic stability of peptide drugs.[3][4]

Physicochemical Properties and Identification

While a dedicated is not prominently listed in major chemical databases, its properties can be inferred from similar structures. For the closely related compound, (S)-2-(Fmoc-amino)heptanoic acid (CAS: 1197020-22-6), the molecular formula is C22H25NO4 with a molecular weight of 367.44 g/mol .[5][6][7][8] The addition of a methyl group to the amino nitrogen in Fmoc-(S)-2-(methylamino)heptanoic acid would result in a molecular formula of C23H27NO4 and a corresponding increase in molecular weight.

Table 1: Comparison of Related Amino Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6[5][6][7][8] | C22H25NO4 | 367.44[6] |

| Fmoc-(S)-2-(methylamino)heptanoic acid | Not readily available | C23H27NO4 | ~381.47 |

| Fmoc-S-2-amino-6-methyl-Heptanoic acid | 329270-51-1[9] | C23H27NO4 | 381.5[] |

Synthesis of Fmoc-N-Methylated Amino Acids

The synthesis of Fmoc-N-methyl amino acids presents unique challenges. Several methods have been developed, with the oxazolidinone-based approach being a highly efficient and widely adopted strategy.[11]

General Synthetic Protocol via Oxazolidinone Intermediate

This method involves the formation of a 5-oxazolidinone derivative from the parent Fmoc-amino acid, followed by reductive ring-opening to yield the N-methylated product.

Step-by-Step Methodology:

-

Oxazolidinone Formation: The starting Fmoc-(S)-2-aminoheptanoic acid is reacted with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene. The reaction is typically performed under azeotropic conditions to remove water and drive the reaction to completion.[11]

-

Reductive Ring Opening: The resulting oxazolidinone intermediate is then subjected to reductive cleavage. A common method involves the use of a Lewis acid, such as trifluoroacetic acid (TFA), and a reducing agent like triethylsilane (TES).[11] This step is crucial and needs to be performed under carefully controlled conditions to avoid side reactions and ensure high yields.

Caption: Workflow for incorporating Fmoc-N-methyl amino acids in SPPS.

Applications in Drug Development

The unique properties of N-methylated peptides make them highly valuable in the development of novel therapeutics. The incorporation of lipophilic N-methylated amino acids like Fmoc-(S)-2-(methylamino)heptanoic acid can be particularly advantageous in the design of:

-

Orally Bioavailable Peptides: The increased lipophilicity and proteolytic resistance can enhance absorption from the gastrointestinal tract. [3][4]* Antimicrobial Peptides (AMPs): Fatty acid-conjugated peptides often exhibit improved antimicrobial potency and stability. [4]* Cell-Penetrating Peptides: The enhanced membrane permeability can facilitate the delivery of therapeutic cargoes into cells.

-

Targeted Drug Delivery Systems: Lipidated peptides can be incorporated into more complex drug delivery systems, such as lipid-coated metal-organic frameworks (MOFs), for targeted and sustained release of therapeutic agents. [12]

Conclusion

Fmoc-(S)-2-(methylamino)heptanoic acid represents a valuable, albeit specialized, building block in the arsenal of the medicinal chemist. While its specific CAS number may not be readily available, the principles governing its synthesis and application are well-established within the broader context of Fmoc-N-methylated amino acids. The strategic incorporation of such residues into peptide sequences offers a proven pathway to overcoming many of the traditional limitations of peptide-based therapeutics. By carefully selecting synthetic routes and optimizing coupling protocols, researchers can harness the power of N-methylation to design next-generation peptide drugs with enhanced efficacy, stability, and bioavailability.

References

- A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. Benchchem.

- Fmoc-S-2-amino-6-methyl-Heptanoic acid. 楚肽生物科技.

- (S)-2-(Fmoc-amino)heptanoic acid. Advanced ChemBlocks.

- Fmoc-2-Ahp-OH. Advanced ChemTech.

- Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications.

- An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate.

- (S)-2-(Fmoc-amino)heptanoic acid. Sigma-Aldrich.

- A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. PubMed.

- N-Methyl Amino Acids. Enamine.

- 1197020-22-6|(S)-2-(Fmoc-amino)heptanoic acid. BLDpharm.

- (S)-2-(Fmoc-amino)heptanoic acid. Sigma-Aldrich.

- Fmoc-2-aminoheptanoic acid. PubChem - NIH.

- S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester[159751-46-9]. Aapptec Peptides.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Fmoc Amino Acids. BOC Sciences.

- Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews (RSC Publishing).

- Fmoc Amino Acids for SPPS. AltaBioscience.

- PEPTIDE MODIFIERS. Iris Biotech GmbH.

- Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. PubMed.

- Lipid-Coated MOFs: a breakthrough platform for hydrophobic drug delivery. Ceric-eric.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methyl Amino Acids - Enamine [enamine.net]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-2-(Fmoc-amino)heptanoic acid 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 [sigmaaldrich.com]

- 8. 1197020-22-6|(S)-2-(Fmoc-amino)heptanoic acid|BLD Pharm [bldpharm.com]

- 9. Fmoc-S-2-amino-6-methyl-Heptanoic acid - 楚肽生物科技 [apeptides.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipid-Coated MOFs: a breakthrough platform for hydrophobic drug delivery - Ceric [ceric-eric.eu]

Introduction: The Significance of N-Methylated Non-Canonical Amino Acids in Drug Discovery

An In-Depth Technical Guide to the Molecular Structure and Application of Fmoc-(S)-2-(methylamino)heptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Fmoc-(S)-2-(methylamino)heptanoic acid, a non-canonical N-methylated amino acid of significant interest in peptidomimetic and drug discovery. The N-methylation of the peptide backbone can profoundly influence the pharmacokinetic properties of biologically active peptides, offering enhanced proteolytic stability, increased lipophilicity, and improved bioavailability.[1][2] This guide details the molecular structure, physicochemical properties, a robust synthetic pathway, and state-of-the-art analytical techniques for the characterization of this compound. Furthermore, it offers expert insights into its application in solid-phase peptide synthesis (SPPS), addressing the unique challenges and considerations associated with the incorporation of N-methylated amino acids into peptide chains.[3] The protocols and discussions herein are grounded in established chemical principles and are designed to be a self-validating resource for researchers in the field.

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a powerful strategy to overcome these limitations.[4][5][6] N-methylation, the substitution of a methyl group for the hydrogen on the backbone amide nitrogen, is a subtle yet impactful modification.[1] This alteration can induce significant conformational changes in the peptide backbone, disrupt hydrogen bonding networks, and sterically hinder protease recognition, thereby enhancing resistance to enzymatic degradation.[1]

Fmoc-(S)-2-(methylamino)heptanoic acid belongs to this class of valuable building blocks. The heptanoic acid side chain provides a lipophilic character that can be crucial for interactions with biological targets and for membrane permeability. The N-methyl group, as discussed, offers proteolytic resistance. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the industry standard for solid-phase peptide synthesis due to its facile removal under mild basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.[7][8][9][][11] This guide will provide the necessary technical details to synthesize, characterize, and effectively utilize this promising non-canonical amino acid.

Molecular Structure and Physicochemical Properties of Fmoc-(S)-2-(methylamino)heptanoic Acid

The molecular structure of Fmoc-(S)-2-(methylamino)heptanoic acid is characterized by a central chiral carbon, a heptanoic acid moiety, an N-methylated amine, and the Fmoc protecting group.

Systematic IUPAC Name: (2S)-2-[amino]heptanoic acid

Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of Fmoc-(S)-2-(methylamino)heptanoic acid. These values are calculated based on its structure and are provided for reference in experimental design.

| Property | Value | Source/Method |

| Molecular Formula | C23H27NO4 | - |

| Molecular Weight | 381.47 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds |

| Solubility | Soluble in DMF, NMP, DCM, and other common organic solvents for SPPS | General knowledge of Fmoc-amino acids |

| Storage Temperature | 2-8°C, protected from light and moisture | Recommended for Fmoc-amino acids |

Synthesis and Purification

The synthesis of Fmoc-(S)-2-(methylamino)heptanoic acid can be achieved through a multi-step process starting from the commercially available (S)-2-aminoheptanoic acid. The proposed synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for Fmoc-(S)-2-(methylamino)heptanoic acid.

Experimental Protocol: Synthesis

Part 1: Fmoc Protection of (S)-2-aminoheptanoic acid [7][8]

-

Dissolution: Dissolve (S)-2-aminoheptanoic acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-OSu: In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution at 0-5°C with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with water and perform a liquid-liquid extraction with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl. A white precipitate of Fmoc-(S)-2-aminoheptanoic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part 2: N-methylation of Fmoc-(S)-2-aminoheptanoic acid [2]

-

Anhydrous Conditions: This reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Dissolve the dried Fmoc-(S)-2-aminoheptanoic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF) and cool to 0°C. Carefully add sodium hydride (NaH) (2.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes.

-

Methylation: Add methyl iodide (CH3I) (2.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 18-24 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

-

Extraction and Purification: Acidify the aqueous layer with 1M HCl to a pH of 2-3 and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Structural Elucidation and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Fmoc-(S)-2-(methylamino)heptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation.

-

¹H NMR: Expect to see characteristic signals for the fluorenyl group protons (typically in the aromatic region, ~7.2-7.9 ppm), the N-methyl protons (a singlet around 2.5-3.0 ppm), the alpha-proton of the amino acid, and the aliphatic protons of the heptanoic acid side chain.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbons of the carboxyl and carbamate groups, the aromatic carbons of the fluorenyl group, the N-methyl carbon, and the aliphatic carbons of the heptanoic acid chain.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 382.47. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 380.47 should be visible.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the final product.[9]

-

Method: A typical method would involve a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

Detection: UV detection at 254 nm and 301 nm is suitable for monitoring the Fmoc group.[9]

-

Purity: For use in SPPS, a purity of >98% is recommended.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(S)-2-(methylamino)heptanoic acid into a growing peptide chain follows the standard SPPS cycle, but with important considerations for the N-methylated nature of the amino acid.

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Challenges and Methodologies for Coupling N-Methylated Amino Acids

The coupling of N-methylated amino acids is often less efficient than their non-methylated counterparts due to the increased steric hindrance at the alpha-amino group.[3]

-

Coupling Reagents: Standard coupling reagents can be used, but more potent activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred to achieve higher coupling efficiencies.[12]

-

Reaction Times: Extended coupling times (2-4 hours) and/or double coupling protocols may be necessary to ensure complete acylation of the preceding amino acid's deprotected amine.

-

Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the rate of coupling for sterically hindered amino acids.[2]

Protocol for a Manual Coupling Cycle

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10-15 minutes.[8]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

-

Amino Acid Activation: In a separate vessel, pre-activate Fmoc-(S)-2-(methylamino)heptanoic acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIEA or 2,4,6-collidine) in DMF.[12]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

-

Monitoring: A Kaiser test or other ninhydrin-based test can be used to check for the presence of free primary amines. Note that N-methylated amines will not give a positive result with the Kaiser test. Alternative tests, such as the chloranil test, are required to monitor the completion of the coupling to a secondary amine.[13]

Conclusion

Fmoc-(S)-2-(methylamino)heptanoic acid is a valuable building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its rational design combines the proteolytic resistance conferred by N-methylation with the lipophilicity of a heptanoic acid side chain. While the synthesis and incorporation of this non-canonical amino acid require specialized protocols and careful analytical oversight, the potential benefits for drug discovery and development are substantial. This guide provides a foundational framework for researchers to confidently synthesize, characterize, and utilize this compound in their peptide research programs.

References

- Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - PubMed. (n.d.).

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - MDPI. (2023, June 12).

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (2022, November 23).

- (S)-2-(Fmoc-amino)heptanoic acid | 1197020-22-6 - Sigma-Aldrich. (n.d.).

- Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis - Books. (2020, December 8).

- Fmoc-2-Ahp-OH - Advanced ChemTech. (n.d.).

- (S)-2-(Fmoc-amino)heptanoic acid - Advanced ChemBlocks. (2026, March 22).

- Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery - J-Stage. (2021, April 1).

- A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines - SciELO. (n.d.).

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. (2023, November 13).

- Overview of Fmoc Amino Acids - ChemPep. (n.d.).

- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19).

- Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed. (2005, February 15).

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (n.d.).

- Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.).

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (n.d.).

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).

- Fmoc Amino Acids - BOC Sciences. (n.d.).

- Fmoc Amino Acids for SPPS - AltaBioscience. (2024, June 14).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. books.rsc.org [books.rsc.org]

- 7. chempep.com [chempep.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of Fmoc-N-methyl Amino Acids in Peptide Synthesis Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing proteolytic stability, improving cell permeability, and modulating peptide conformation. However, the steric hindrance introduced by the N-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), primarily concerning the solubility of Fmoc-N-methyl amino acids and subsequent coupling efficiencies. This guide provides a comprehensive analysis of the solubility characteristics of these critical building blocks in commonly used SPPS solvents. It delves into the underlying physicochemical principles governing their solubility, offers pragmatic solutions to overcome solubility-related issues, and presents detailed protocols for solubility assessment and optimized coupling reactions.

Introduction: The Challenge of N-Methylation in SPPS

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis.[1][2] The methodology's success hinges on the efficient and complete coupling of protected amino acid residues to a growing peptide chain anchored to a solid support.[1][2] The introduction of N-methylated amino acids, while bestowing desirable pharmacological properties upon the final peptide, complicates this otherwise streamlined process.[3][4]

The primary challenge stems from the increased steric hindrance around the alpha-amino group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[5][6] Compounding this issue is the often-limited solubility of Fmoc-N-methyl amino acids in standard SPPS solvents.[7][8] Poor solubility can result in suboptimal reaction kinetics, precipitation of the activated amino acid, and ultimately, lower purity and yield of the target peptide.[1][8]

This guide will explore the factors influencing the solubility of Fmoc-N-methyl amino acids and provide actionable strategies to mitigate these challenges, ensuring successful synthesis of N-methylated peptides.

Factors Influencing the Solubility of Fmoc-N-methyl Amino Acids

The solubility of an Fmoc-N-methyl amino acid is a multifactorial property influenced by the interplay of its structural features and the choice of solvent.

The Role of the Fmoc Group and N-Methylation

The large, hydrophobic Fmoc protecting group significantly impacts the solubility profile of amino acids.[9] While it generally enhances solubility in many organic solvents compared to the free amino acid, it can also contribute to aggregation, particularly in less polar environments.[2] The addition of a methyl group to the amide nitrogen further alters the molecule's polarity and steric bulk, often reducing its ability to form hydrogen bonds and interact favorably with polar aprotic solvents.

Side Chain Characteristics

The nature of the amino acid side chain (R group) plays a crucial role. Bulky, hydrophobic side chains can further decrease solubility in polar solvents. Conversely, polar or charged side chains can enhance solubility in more polar solvent systems.

Peptide Chain Aggregation

As the peptide chain elongates on the solid support, the risk of inter- and intra-chain aggregation increases, particularly for sequences rich in hydrophobic residues.[1] This aggregation can physically block reactive sites, hindering both deprotection and coupling steps. While not a direct property of the incoming Fmoc-N-methyl amino acid, the overall solubility and accessibility of the growing peptide-resin complex is a critical consideration.[10]

Common Solvents in Peptide Synthesis and Their Suitability for Fmoc-N-methyl Amino Acids

The choice of solvent is paramount in SPPS, as it must effectively solvate the resin, the growing peptide chain, and the incoming protected amino acid.[10]

Dichloromethane (DCM)

Historically used in Boc-based SPPS, DCM is a less polar solvent that provides good swelling for polystyrene-based resins.[10][11] However, many Fmoc-amino acids, especially those with polar side chains, exhibit limited solubility in DCM.[11] Its use in Fmoc chemistry is also limited due to its slow reaction with piperidine.[10] For Fmoc-N-methyl amino acids, DCM is generally not a primary solvent of choice due to solubility concerns.[8]

N,N-Dimethylformamide (DMF)

DMF is the most widely used solvent in Fmoc-SPPS.[10][12] It is a polar aprotic solvent with excellent solvating properties for most Fmoc-amino acids and coupling reagents.[10] However, some Fmoc-N-methyl amino acids, particularly those with bulky side chains, may still exhibit limited solubility in DMF.[7] A significant drawback of DMF is its tendency to decompose over time, releasing dimethylamine, which can cause premature Fmoc deprotection.[10]

N-Methyl-2-pyrrolidone (NMP)

NMP is another popular polar aprotic solvent in SPPS and is often considered a superior alternative to DMF, especially for difficult couplings and aggregating sequences.[8][10] It generally offers better solvation for resins and peptide chains.[10] While most common peptide reagents are highly soluble in NMP, some Fmoc-amino acids have shown greater decomposition over extended periods in NMP compared to DMF.[10] For hydrophobic peptides, NMP can help alleviate aggregation and improve solubility during chain elongation.[8]

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent that can be used as a co-solvent to disrupt aggregation and improve the solubility of difficult sequences.[10] Mixtures containing DMSO have been employed when aggregation of the peptide-resin hinders reactions.[10]

Greener Solvent Alternatives

Recent research has focused on identifying more environmentally friendly solvents for SPPS.[12] Solvents like PolarClean™, derived from a byproduct of Nylon-66 manufacturing, have shown excellent capacity to dissolve a wide range of Fmoc-amino acids and coupling reagents.[13]

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents

| Solvent | General Solubility of Fmoc-Amino Acids | Notes for Fmoc-N-methyl Amino Acids |

| N,N-Dimethylformamide (DMF) | Good to Excellent | Generally the first choice, but solubility can be limited for bulky derivatives.[7] |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | Often superior to DMF for solvating aggregating sequences and improving coupling yields.[8][10] |

| Dichloromethane (DCM) | Poor to Moderate | Limited solubility for many Fmoc-amino acids, especially polar ones.[8][11] |

| Tetrahydrofuran (THF) | Moderate | Can be used, sometimes in mixtures, but generally less effective than DMF or NMP.[9] |

| Dimethyl Sulfoxide (DMSO) | Excellent | Often used as a co-solvent to disrupt aggregation.[10] |

| Water | Sparingly Soluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[9][14] |

Strategies to Enhance Solubility and Coupling Efficiency

Several strategies can be employed to overcome the challenges associated with the solubility and coupling of Fmoc-N-methyl amino acids.

Solvent Selection and Mixtures

-

Primary Solvents: For most applications, high-purity, amine-free DMF or NMP are the recommended primary solvents.[10][15]

-

Solvent Mixtures: In cases of poor solubility or on-resin aggregation, the use of solvent mixtures can be beneficial. Adding a small amount of DMSO to DMF or NMP can disrupt secondary structures and improve solvation.[10]

Use of Highly Efficient Coupling Reagents

The steric hindrance of N-methylated amino acids necessitates the use of highly reactive coupling reagents to achieve efficient acylation.

-

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly effective for coupling sterically hindered amino acids.[3][5] HATU, in particular, is widely regarded as one of the most effective due to its high reactivity and ability to suppress racemization.[5]

-

Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective reagent, especially for coupling N-methylated amino acids.[5][16]

-

Other Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) offers reactivity comparable to HATU and is a safer alternative to benzotriazole-based reagents.[5] For particularly challenging couplings, BOP-Cl has also been utilized.[3][16]

Optimized Coupling Protocols

-

Increased Equivalents: Using a higher excess of the Fmoc-N-methyl amino acid and coupling reagent (typically 3-5 equivalents) is often necessary.[5]

-

Pre-activation: Allowing the Fmoc-N-methyl amino acid and coupling reagent to pre-activate in the presence of a base like N,N-diisopropylethylamine (DIPEA) for a short period before adding to the resin can improve coupling efficiency.[5]

-

Double Coupling: Performing a second coupling step with fresh reagents is a common strategy for difficult couplings.[5]

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive difficult couplings, including those involving sterically hindered N-methylated amino acids, to completion.[6]

Monitoring Coupling Completion

Standard ninhydrin tests are not effective for monitoring couplings onto secondary amines like N-methyl amino acids. The bromophenol blue test is a reliable alternative.[3][5] A positive test (blue beads) indicates incomplete coupling, necessitating a recoupling step.[5]

Experimental Protocols

Protocol for Determining the Solubility of an Fmoc-N-methyl Amino Acid

This protocol provides a general method for quantitatively determining the solubility of an Fmoc-N-methyl amino acid in a given solvent using HPLC.

Materials:

-

Fmoc-N-methyl amino acid

-

Selected SPPS solvents (e.g., DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the Fmoc-N-methyl amino acid to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). Detect the Fmoc-N-methyl amino acid peak by UV absorbance at approximately 265 nm or 301 nm.[9]

-

Quantification: Determine the concentration of the Fmoc-N-methyl amino acid in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

Optimized Coupling Protocol for a Sterically Hindered Fmoc-N-methyl Amino Acid

This protocol outlines a robust method for coupling a sterically hindered Fmoc-N-methyl amino acid using HATU.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-N-methyl amino acid (3-5 equivalents)

-

HATU (3-5 equivalents)

-

DIPEA (6-10 equivalents)

-

High-purity DMF or NMP

-

20% (v/v) Piperidine in DMF

-

Bromophenol Blue test solution

Procedure:

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[5]

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[5]

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for at least 2 hours at room temperature.[5]

-

Monitoring Coupling Completion: Perform the Bromophenol Blue test.[5]

-

Recoupling (if necessary): If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash the resin with DMF, and perform a second coupling with fresh reagents.[5]

-

Washing: Once the coupling is complete (negative Bromophenol Blue test), wash the resin thoroughly with DMF (5-7 times).[5]

Visualization of Key Workflows

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-N-methyl amino acids.

Decision Tree for Coupling Fmoc-N-methyl Amino Acids

Caption: Decision-making workflow for coupling Fmoc-N-methyl amino acids.

Conclusion